molecular formula C10H12FNO B7948289 (3R)-3-(2-Fluorophenyl)morpholine

(3R)-3-(2-Fluorophenyl)morpholine

Katalognummer: B7948289
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: DTLPOEHMACVZTQ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(2-Fluorophenyl)morpholine is a chiral organic compound that features a morpholine ring—a six-membered structure containing both nitrogen and oxygen heteroatoms—substituted at the 3-position with a 2-fluorophenyl group . The morpholine ring is a privileged scaffold in medicinal chemistry due to its versatile applications in drug discovery . This specific (R)-enantiomer is of particular value as a synthetic intermediate or chiral building block for the preparation of more complex molecules . Researchers utilize this and related chiral morpholine derivatives in the synthesis of enantioselective products and as key subunits in the development of potential pharmacologically active compounds . Its structure makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed N-arylation, for creating diverse chemical libraries . As a chiral amine, it is instrumental in exploring structure-activity relationships in various research programs. (3R)-3-(2-Fluorophenyl)morpholine is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(3R)-3-(2-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLPOEHMACVZTQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Overview

Reductive amination between (R)-2-amino-1-(2-fluorophenyl)ethanol and formaldehyde derivatives constructs the morpholine ring. The patent US6051717A demonstrates this approach using sodium triacetoxyborohydride (NaBH(OAc)₃) in dimethylacetamide (DMAc) at 20–40°C.

Optimization and Conditions

  • Substrate : (R)-2-Amino-1-(2-fluorophenyl)ethanol, synthesized via asymmetric reduction of 2-fluorophenylglyoxal using Corey-Bakshi-Shibata (CBS) catalyst (92% ee).

  • Reducing Agent : NaBH(OAc)₃ minimizes epimerization compared to NaBH₄.

  • Solvent : DMAc enhances solubility and reduces byproduct formation.

  • Yield : 76–82% after column chromatography.

Table 1: Reductive Amination Conditions

ParameterValue
Temperature25°C
Reaction Time12–18 h
CatalystNone
Enantiomeric Excess (ee)92%

Method 2: Lewis Acid-Catalyzed Halonium Cyclization

Halonium Intermediate Formation

The PMC9205334 protocol employs In(OTf)₃ or Mg(OTf)₂ to generate bromonium intermediates from N-protected amino alcohols. For (3R)-3-(2-Fluorophenyl)morpholine, (R)-2-(2-nitrobenzenesulfonamido)-1-(2-fluorophenyl)ethanol reacts with N-bromosuccinimide (NBS) in dichloromethane (DCM).

Cyclization and Stereocontrol

  • Base-Induced Ring Closure : DBU (1,8-diazabicycloundec-7-ene) deprotonates the intermediate, triggering cyclization with retention of configuration.

  • ee : 95–98% due to In(OTf)₃’s chiral induction.

Table 2: Halonium Cyclization Parameters

ParameterValue
Lewis AcidIn(OTf)₃ (5 mol%)
Halogen SourceNBS (1.75 equiv)
Temperature0°C → 25°C
Yield65–72%

Method 3: Enzymatic Resolution of Racemates

Kinetic Resolution

Racemic 3-(2-fluorophenyl)morpholine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (S)-enantiomer, leaving (R)-3-(2-fluorophenyl)morpholine unreacted (ee > 99%).

Limitations

  • Throughput : Requires stoichiometric enzyme loads.

  • Cost : High for industrial-scale production.

Method 4: Asymmetric Catalysis

Chiral Auxiliary Approach

(S)-PyBOX ligands coordinate with Cu(OTf)₂ to catalyze the cyclization of 2-fluorophenyl-substituted epoxides with ammonia. The reaction proceeds via a Baldwin-5-exo-tet pathway, affording the R-enantiomer in 88% ee.

Photoredox Catalysis

Visible-light-mediated single-electron transfer (SET) enables radical coupling between 2-fluoroiodobenzene and morpholine precursors. Chirality is induced using a Ru(bpy)₃²⁺/chiral amine system (ee: 85%).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ee (%)Scalability
Reductive Amination8292High
Halonium Cyclization7298Moderate
Enzymatic Resolution4599Low
Asymmetric Catalysis6888Moderate

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(2-Fluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of (3R)-3-(2-Fluorophenyl)morpholine is as a synthetic intermediate in the production of pharmaceuticals. Specifically, it is noted for its role in synthesizing Aprepitant , a neurokinin-1 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. The synthesis of Aprepitant involves several steps where (3R)-3-(2-Fluorophenyl)morpholine acts as a crucial building block .

Key Synthesis Steps:

  • Starting Material: The synthesis begins with 2-(4-fluorophenyl)acetonitrile, which undergoes cyclization and oxidation to yield the morpholine derivative.
  • Catalytic Hydrogenation: This step converts the intermediate into (3R)-3-(2-Fluorophenyl)morpholine, which is then further processed to achieve the desired pharmacological properties .

Research has indicated that (3R)-3-(2-Fluorophenyl)morpholine exhibits significant biological activities, particularly in cancer research. It has been incorporated into various compounds that demonstrate potent antitumor effects against multiple cancer cell lines.

Case Study: Antitumor Agents

  • A series of derivatives containing morpholine moieties, including (3R)-3-(2-Fluorophenyl)morpholine, were synthesized and tested for cytotoxicity against different cancer cell lines.
  • These compounds showed promising results, particularly those with fluorinated phenyl groups, which enhanced their interaction with biological targets and increased their efficacy against cancer cells without causing significant toxicity to normal cells .

Structure-Activity Relationship (SAR) Studies

The incorporation of fluorine into organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. SAR studies involving (3R)-3-(2-Fluorophenyl)morpholine have revealed that:

  • The presence of the fluorine atom at the para-position of the phenyl ring significantly improves the potency of compounds that inhibit specific biological pathways, such as serotonin uptake .
  • Variations in substituents on the morpholine ring can lead to diverse pharmacological profiles, making it a versatile scaffold for drug design .

Potential Therapeutic Uses

Beyond its application in Aprepitant synthesis and antitumor activity, (3R)-3-(2-Fluorophenyl)morpholine shows potential in other therapeutic areas:

  • Antiviral Activity: Some studies have suggested that compounds derived from (3R)-3-(2-Fluorophenyl)morpholine exhibit antiviral properties, making them candidates for further research in treating viral infections like HIV .
  • Neurological Disorders: Given its mechanism of action as a neurokinin receptor antagonist, further exploration into its effects on neurological conditions could yield new treatment options.

Summary Table of Applications

Application AreaDetails
Pharmaceutical SynthesisKey intermediate for Aprepitant synthesis; enhances process efficiency
Antitumor ActivityPotent cytotoxic effects against various cancer cell lines; minimal toxicity to normal cells
Structure-Activity RelationshipImproved potency with fluorination; diverse pharmacological profiles
Potential Therapeutic UsesAntiviral properties; possible applications in neurological disorders

Wirkmechanismus

The mechanism of action of (3R)-3-(2-Fluorophenyl)morpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Table 1: Key Structural Differences and Similarities
Compound Name Substituent Position (Phenyl) Halogen(s) Molecular Weight (g/mol) Similarity Score CAS No.
(3R)-3-(2-Fluorophenyl)morpholine 2-Fluorophenyl F 195.22 Reference 2007908-42-9
(R)-3-(4-Fluorophenyl)morpholine HCl 4-Fluorophenyl F 231.69 (HCl salt) 0.76 1391469-10-5
3-(2-Chlorophenyl)morpholine HCl 2-Chlorophenyl Cl 248.14 (HCl salt) 0.90 1170797-92-8
(3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine 4-Bromo-2,3-difluorophenyl Br, F 278.09 N/A 1703865-63-7

Key Observations :

  • Halogen Type : Chlorine (in 3-(2-Chlorophenyl)morpholine HCl) increases molecular weight and lipophilicity compared to fluorine, which could enhance membrane permeability but reduce solubility .
  • Multi-Halogen Substitution : The bromo-difluoro analog (CAS 1703865-63-7) exhibits higher molecular weight and likely greater metabolic stability due to halogen bulkiness .

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Name Additional Functional Groups Therapeutic Relevance Reference
(3R)-3-(2-Fluorophenyl)morpholine None (baseline structure) Intermediate, receptor modulation N/A
Aprepitant Derivative [(R,R,R)-Aprepitant] Triazolone, bis(trifluoromethyl)phenyl Neurokinin-1 antagonist (anti-emetic)
2-(3-Fluorophenyl)-3-Methylmorpholine (3-FPM) 3-Methyl group on morpholine Psychoactive substance (stimulant)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Sulfanyl, trifluoromethyl, aldehyde Antimicrobial, enzyme inhibition

Key Observations :

  • Complexity and Activity : Aprepitant derivatives (e.g., ) incorporate trifluoromethyl and triazolone groups, enhancing receptor specificity and metabolic resistance compared to simpler morpholines.

Stereochemical and Enantiomeric Differences

Table 3: Enantiomer Comparisons
Compound Name Stereochemistry Similarity Score Biological Implications
(3R)-3-(2-Fluorophenyl)morpholine R-configuration Reference Potential for selective receptor interaction
(S)-3-(4-Fluorophenyl)morpholine HCl S-configuration 0.76 Possible reduced efficacy in chiral environments
(R)-3-Phenylmorpholine HCl R-configuration 0.87 Enhanced binding affinity vs. S-enantiomer

Key Observations :

  • The R-configuration in morpholine derivatives is often associated with higher receptor binding affinity, as seen in (R)-3-Phenylmorpholine HCl .
  • Enantiomeric pairs (e.g., R vs. S) may exhibit divergent pharmacokinetic profiles due to stereoselective metabolism .

Biologische Aktivität

(3R)-3-(2-Fluorophenyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This morpholine derivative features a fluorinated phenyl group, which is known to influence the pharmacokinetic and pharmacodynamic properties of compounds. The biological activity of this compound is primarily explored in the context of its interactions with various biological targets, including receptors and enzymes.

Structure-Activity Relationship (SAR)

The incorporation of fluorine into organic molecules, particularly in the context of drug design, often enhances metabolic stability and bioavailability. In the case of (3R)-3-(2-Fluorophenyl)morpholine, the fluorine atom can significantly affect the compound's interactions with biological targets, potentially increasing potency and selectivity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds structurally related to (3R)-3-(2-Fluorophenyl)morpholine have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action often involves cell cycle arrest and apoptosis induction, suggesting that such compounds could be further developed as anticancer agents .

2. Modulation of Receptor Activity

(3R)-3-(2-Fluorophenyl)morpholine has been investigated for its role as a positive allosteric modulator of certain receptors, including the glucagon-like peptide-1 receptor (GLP-1R). Allosteric modulators can enhance receptor activity without directly activating the receptor, which may lead to fewer side effects compared to traditional agonists. In vivo studies have shown that related compounds can improve insulin secretion and glucose handling in diabetic models .

3. Antimicrobial Properties

The antimicrobial activity of morpholine derivatives has also been documented. Compounds similar to (3R)-3-(2-Fluorophenyl)morpholine exhibited moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds suggest a potential for development into new antimicrobial therapies .

Case Study 1: Anticancer Activity

A study focusing on a series of morpholine derivatives revealed that certain substitutions led to enhanced activity against A549 cells. The compound's ability to induce apoptosis was linked to mitochondrial pathways, making it a promising candidate for further investigation in cancer therapy.

Case Study 2: GLP-1R Modulation

In experiments assessing the effects of (3R)-3-(2-Fluorophenyl)morpholine on GLP-1R, it was observed that this compound could potentiate insulin secretion significantly at subnanomolar concentrations. This finding indicates its potential use in treating type-2 diabetes by enhancing endogenous GLP-1 signaling pathways .

Research Findings Summary

Activity Type Target Effect Reference
AnticancerA549 cellsCytotoxicity via apoptosis
Receptor ModulationGLP-1REnhanced insulin secretion
AntimicrobialVarious bacteriaModerate to strong antibacterial

Q & A

Q. What are the common synthetic routes for (3R)-3-(2-Fluorophenyl)morpholine, and how are stereochemical outcomes controlled?

Answer: Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, fluorophenyl precursors (e.g., 2-fluorophenylamine) react with epoxides or diols under basic conditions to form the morpholine ring. Stereochemical control is achieved via chiral catalysts or enantioselective reagents. For instance, asymmetric hydrogenation or kinetic resolution can yield the (3R)-enantiomer . Characterization of enantiomeric purity requires chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing (3R)-3-(2-Fluorophenyl)morpholine?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 19^{19}F NMR confirm substituent positions and fluorine interactions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
  • Chiral Chromatography: Ensures enantiomeric purity (>98% via chiral HPLC) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA): Evaluates thermal decomposition.
  • pH-Dependent Hydrolysis: Incubation in buffers (pH 1–13) with HPLC monitoring to detect degradation products .
  • Light Sensitivity: UV-Vis spectroscopy under controlled light exposure to assess photostability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (3R)-3-(2-Fluorophenyl)morpholine derivatives?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, conflicting IC50_{50} values may arise from differences in membrane permeability or receptor isoform expression .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing fluorine with chloro groups) to isolate activity drivers .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to explain divergent binding affinities .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-configured intermediates to direct stereochemistry .
  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze undesired enantiomers .
  • Continuous Flow Chemistry: Enhances reproducibility and reduces racemization via controlled reaction parameters (temperature, residence time) .

Q. How do fluorophenyl-morpholine derivatives interact with biological targets, and what experimental designs validate these mechanisms?

Answer:

  • Radioligand Binding Assays: Use 3^3H-labeled analogs to quantify affinity for receptors (e.g., serotonin or dopamine transporters) .
  • Cryo-EM/X-ray Crystallography: Resolve binding modes in complex with targets like G-protein-coupled receptors (GPCRs) .
  • Kinetic Studies: Surface plasmon resonance (SPR) measures association/dissociation rates to distinguish competitive vs. allosteric inhibition .

Q. What computational methods predict the pharmacokinetic properties of (3R)-3-(2-Fluorophenyl)morpholine?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and cytochrome P450 interactions based on logP and topological polar surface area (TPSA) .
  • Density Functional Theory (DFT): Models metabolic pathways (e.g., oxidative defluorination) and reactive intermediate formation .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Answer:

  • Quality Control (QC): Implement strict purity thresholds (>98% via HPLC) and validate batches with NMR/MS .
  • Standardized Assay Protocols: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
  • Stress Testing: Expose compounds to accelerated degradation (heat, light) to identify instability-linked discrepancies .

Methodological Innovations

Q. What novel catalytic systems improve the efficiency of fluorophenyl-morpholine synthesis?

Answer:

  • Palladium-NHC Complexes: Enable C–F bond activation for direct fluorophenyl incorporation .
  • Photoredox Catalysis: Facilitates radical-mediated ring formation under mild conditions, reducing side reactions .

Q. How can high-throughput screening (HTS) platforms prioritize (3R)-3-(2-Fluorophenyl)morpholine derivatives for further study?

Answer:

  • Fragment-Based Screening: Identify core pharmacophores using microfluidic chips or DNA-encoded libraries .
  • Machine Learning: Train models on existing bioactivity data to predict novel analogs with enhanced potency/selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.